molecular formula C28H28N2O5 B11711585 N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide

N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide

Cat. No.: B11711585
M. Wt: 472.5 g/mol
InChI Key: QRUZEKHPOACNOT-STBIYBPSSA-N
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Description

N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chromen-2-one (coumarin) moiety and a naphthohydrazide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide involves multiple steps. The general synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde and 3-hydroxy-2-naphthohydrazide.

    Condensation Reaction: The aldehyde group of 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-carbaldehyde reacts with the hydrazide group of 3-hydroxy-2-naphthohydrazide under acidic or basic conditions to form the desired hydrazone compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize harmful free radicals.

Comparison with Similar Compounds

N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide can be compared with other similar compounds, such as:

    Coumarin Derivatives: Compounds with similar chromen-2-one structures, known for their biological activities.

    Naphthohydrazide Derivatives: Compounds with similar naphthohydrazide structures, studied for their therapeutic potential.

The uniqueness of N’-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide lies in its combined structural features, which contribute to its diverse applications and biological activities.

Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(E)-1-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C28H28N2O5/c1-3-4-5-6-11-20-12-21-14-22(28(34)35-26(21)16-24(20)31)17(2)29-30-27(33)23-13-18-9-7-8-10-19(18)15-25(23)32/h7-10,12-16,31-32H,3-6,11H2,1-2H3,(H,30,33)/b29-17+

InChI Key

QRUZEKHPOACNOT-STBIYBPSSA-N

Isomeric SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)/C(=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)/C)O

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC4=CC=CC=C4C=C3O)C)O

Origin of Product

United States

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